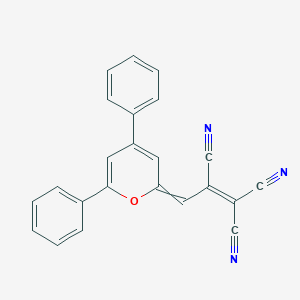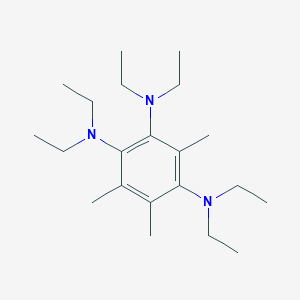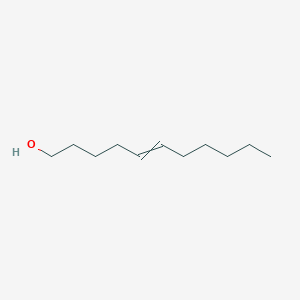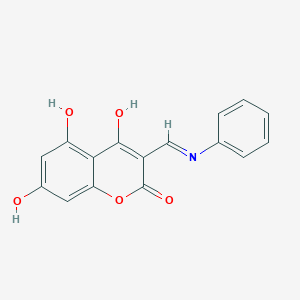
3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes an anilinomethylidene group attached to a benzopyran core with hydroxyl groups at positions 5 and 7. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of aniline with a suitable benzopyran precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anilinomethylidene group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzopyran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzopyran derivatives.
Scientific Research Applications
3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione: shares structural similarities with other benzopyran derivatives, such as flavonoids and coumarins.
Flavonoids: Known for their antioxidant and anti-inflammatory properties.
Coumarins: Used as anticoagulants and in the treatment of various medical conditions.
Uniqueness
The uniqueness of this compound lies in its specific anilinomethylidene group, which imparts distinct chemical and biological properties compared to other benzopyran derivatives. This structural feature allows for unique interactions with molecular targets, leading to its diverse range of applications in scientific research.
Properties
CAS No. |
63378-70-1 |
|---|---|
Molecular Formula |
C16H11NO5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
4,5,7-trihydroxy-3-(phenyliminomethyl)chromen-2-one |
InChI |
InChI=1S/C16H11NO5/c18-10-6-12(19)14-13(7-10)22-16(21)11(15(14)20)8-17-9-4-2-1-3-5-9/h1-8,18-20H |
InChI Key |
KWAJMLHXWIZYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C3=C(C=C(C=C3OC2=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


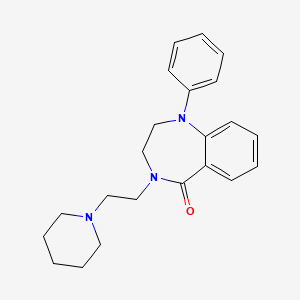
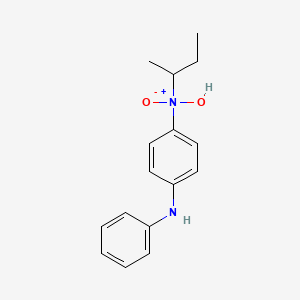
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)

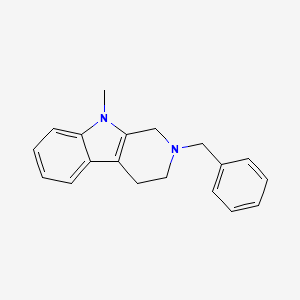
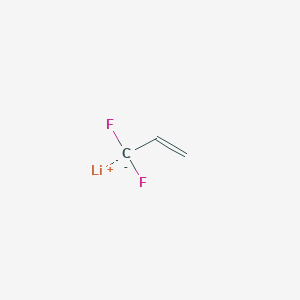

![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)


